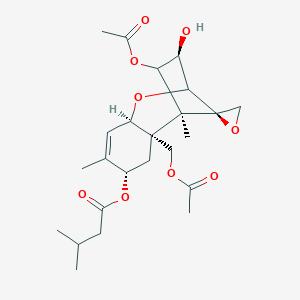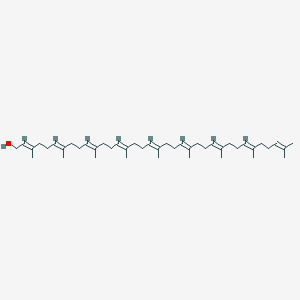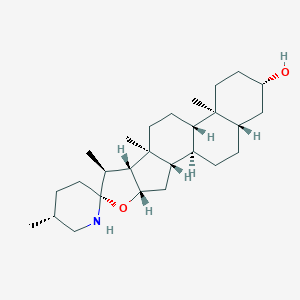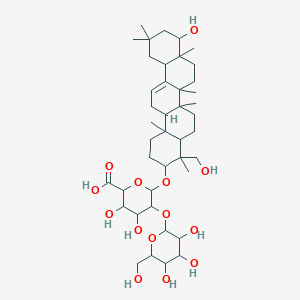
T-2 毒素
描述
T-2 toxin is a type A trichothecene mycotoxin produced by various Fusarium species, including Fusarium sporotrichioides and Fusarium poae . It is one of the most toxic trichothecenes and poses significant health risks to humans and animals. T-2 toxin is known for its potent immunotoxic, neurotoxic, and cytotoxic effects . It is commonly found in contaminated cereal grains such as wheat, barley, rye, oats, and maize .
作用机制
T-2 毒素通过多种机制发挥其毒性作用:
蛋白质合成抑制: T-2 毒素通过与核糖体肽酰转移酶中心结合来抑制蛋白质合成,导致肽键形成的破坏.
氧化应激: T-2 毒素通过产生活性氧物质来诱导氧化应激,导致细胞损伤.
凋亡诱导: T-2 毒素通过激活半胱天冬酶和线粒体途径来触发凋亡.
免疫调节: T-2 毒素通过改变细胞因子产生和信号通路来影响免疫细胞.
类似化合物:
HT-2 毒素: T-2 毒素的水解产物,具有类似的毒性特性。
二乙酰基脱氧雪腐镰刀菌烯醇: 另一种 A 型单端孢霉烯类,具有可比的毒性。
新谷甾醇: 一种单端孢霉烯类真菌毒素,具有类似的化学结构和作用.
T-2 毒素的独特性: T-2 毒素因其高效力和多种毒性作用而独一无二。 它是毒性最强的单端孢霉烯类真菌毒素之一,并具有广泛的生物活性,使其成为毒理学和生物化学研究的宝贵化合物 。
科学研究应用
T-2 毒素在科学研究中有多种应用,包括:
生化分析
Biochemical Properties
T-2 toxin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of T-2 toxin is the inhibition of protein synthesis . It achieves this by binding to the peptidyl transferase enzyme, causing disorders in translation and targeting the 60S ribosomal subunit . The enzymes CYP3A4 and carboxylesterase contribute to T-2 toxin metabolism, with 3’-hydroxy-T-2 toxin and HT-2 toxin as the corresponding primary products .
Cellular Effects
T-2 toxin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . T-2 toxin induces DNA damage and cell death on prolonged administration . It also increases blood-brain barrier permeability and inhibits monoamine oxidase activity in the brain .
Molecular Mechanism
T-2 toxin exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . T-2 toxin is known to induce antioxidant enzymes and has been associated with the activation of several brain nuclei involved in the autonomic and endocrine regulation of feeding behavior and physiology .
Temporal Effects in Laboratory Settings
Over time, T-2 toxin’s effects can change in laboratory settings. It has been observed that autophagy, hypoxia-inducible factors, and exosomes are involved in T-2 toxin-induced immunotoxicity . Autophagy promotes the immunosuppression induced by T-2 toxin, and a complex crosstalk between apoptosis and autophagy exists .
Dosage Effects in Animal Models
The effects of T-2 toxin vary with different dosages in animal models. Depending on the age, way of exposure, and dosage, intoxication manifests by vomiting, feed refusal, stomach necrosis, and skin irritation .
Metabolic Pathways
T-2 toxin is involved in several metabolic pathways. The main reactions in trichothecene metabolism are hydrolysis, hydroxylation, and deep oxidation . Typical metabolites of T-2 toxin in an organism are HT-2 toxin, T-2-triol, T-2-tetraol, 3-hydroxy-T-2, and 3-hydroxy-HT-2 toxin .
Transport and Distribution
After ingestion or exposure, T-2 toxin is immediately absorbed from the alimentary tract or through the respiratory mucosal membranes and transported to the liver as a primary organ responsible for toxin’s metabolism .
Subcellular Localization
It is known that T-2 toxin has the potential to trigger hypoxia in cells, which is related to activation of hypoxia-inducible factor and the release of exosomes, leading to immunotoxicity .
准备方法
合成路线和反应条件: T-2 毒素主要由镰刀菌属通过天然生物合成产生。T-2 毒素的合成生产涉及在促进毒素产生的特定条件下培养镰刀菌菌株。该过程包括:
培养: 镰刀菌菌株在合适的基质上生长,例如谷物或合成培养基。
提取: 使用有机溶剂(如甲醇或乙腈)从真菌培养物中提取毒素。
工业生产方法: 由于其毒性,T-2 毒素的工业生产并不常见。 研究实验室可能会使用受控的发酵过程,涉及镰刀菌属,为实验目的生产 T-2 毒素 。
化学反应分析
反应类型: T-2 毒素会经历各种化学反应,包括:
水解: T-2 毒素可以水解形成 HT-2 毒素和其他代谢产物。
氧化: 氧化反应可以将 T-2 毒素转化为羟基化的衍生物。
还原: 还原反应会导致还原代谢产物的形成.
常用试剂和条件:
水解: 酸性或酶促条件通常用于水解反应。
氧化: 氧化剂(如过氧化氢)或酶(如细胞色素 P450)用于氧化。
还原: 还原剂(如硼氢化钠)可用于还原反应.
主要产品:
HT-2 毒素: T-2 毒素的主要水解产物。
羟基化衍生物: 氧化反应的产物。
还原代谢产物: 还原反应的产物.
相似化合物的比较
HT-2 Toxin: A hydrolysis product of T-2 toxin with similar toxic properties.
Diacetoxyscirpenol: Another type A trichothecene with comparable toxicity.
Neosolaniol: A trichothecene mycotoxin with similar chemical structure and effects.
Uniqueness of T-2 Toxin: T-2 toxin is unique due to its high potency and diverse toxic effects. It is one of the most toxic trichothecenes and has a broad spectrum of biological activities, making it a valuable compound for toxicological and biochemical research .
属性
IUPAC Name |
[11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(28)20(31-15(5)26)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFOFFBJRFZBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860264 | |
| Record name | 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] White powder; [MSDSonline], Solid | |
| Record name | T-2 toxin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | T2 Toxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in ethyl alcohol, ethyl acetate, chloroform, DMSO, and other organic solvents; slightly sol in petroleum ether; very slightly soluble in water. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817 | |
| Record name | T-2 TOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Studies with whole cells, cell-free protein synthetic system, & acid-insol cell fractions of Tetrahymena pyriformis indicated that T-2 toxin inhibited protein synthesis by impairing the 60 S ribosome subunit & inhibited RNA & dna synthesis by disturbing the cell membrane function., T2-trichothecene binds in vitro to active SH groups of creatine phosphokinase, lactate dehydrogenase & alcohol dehydrogenase, inhibiting their catalytic activity., The high affinity of T2-trichothecene & higher trichothecenes to SH compounds provides a molecular basis for an interaction with the spindle fiber mechanism. ..., T-2 toxin could inhibit synthesis of DNA and RNA both in vivo (0.75 mg/kg bw single or multiple doses) and in vitro (> 0.1-1 ng/mL)., For more Mechanism of Action (Complete) data for T-2 TOXIN (14 total), please visit the HSDB record page. | |
| Details | EUROPEAN COMMISSION; Opinion of the Scientific Commitee on Food on Fisarium toxins part 5: T-2 toxin and HT-2 toxin, adopted on 30 May 2001; Available from, as of October 29, 2013: https://ec.europa.eu/food/fs/sc/scf/out88_en.pdf | |
| Record name | T-2 TOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White needles from benzene & Skellysolve B; acetate deriv: amorphous solid from ether & pentane, Crystals, White needles | |
CAS No. |
21259-20-1 | |
| Record name | (3α,4β,8α)-12,13-epoxytrichothec-9-ene-3,4,8,15-tetrol 4,15-diacetate 8-(3-methylbutyrate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T-2 TOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | T2 Toxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151-152 °C, 151 - 152 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817 | |
| Record name | T-2 TOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817 | |
| Record name | T2 Toxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















